molecular formula C13H9BrClFS B7997847 1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997847
M. Wt: 331.63 g/mol
InChI Key: OBRNEIVUUYQXAC-UHFFFAOYSA-N
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Description

1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a bromine substituent at position 3 and a sulfanylmethyl group linked to a 3-chloro-4-fluorophenyl moiety. This structure combines electron-withdrawing halogens (Br, Cl, F) and a thioether (-S-CH2-) group, conferring unique reactivity and physicochemical properties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics are critical for bioactivity .

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-chloro-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-10-3-1-2-9(6-10)8-17-11-4-5-13(16)12(15)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRNEIVUUYQXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Nucleophiles: Utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its participation in various chemical reactions. The compound interacts with molecular targets through its halogen and sulfanylmethyl groups, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene
  • Structure : Bromine at position 2, fluorine at position 4, and the sulfanylmethyl group at position 2.
  • Key Differences: The shifted bromine and additional fluorine alter electronic effects.
  • Applications : Likely used in medicinal chemistry for its dual halogenation, which may improve binding to hydrophobic enzyme pockets.
1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene
  • Structure : Bromine at position 4, sulfanylmethyl group linked to a 3-fluorophenyl ring.
  • The absence of chlorine may also reduce toxicity .
1-Bromo-3-(phenylsulfanylmethyl)benzene
  • Structure : Lacks chloro and fluoro substituents on the phenyl ring.
  • Key Differences : The unsubstituted phenyl group diminishes electronic effects, making it less reactive in electrophilic aromatic substitution compared to the target compound .

Functional Group Variations

1-Bromo-3-(trifluoromethanesulfonyl)benzene (4d)
  • Structure : Trifluoromethanesulfonyl (-SO2CF3) group instead of sulfanylmethyl.
  • Key Differences : The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing stability under acidic conditions. This contrasts with the thioether’s moderate electron-donating nature in the target compound .
1-Bromo-3-(methylsulfonyl)benzene
  • Structure : Methylsulfonyl (-SO2CH3) substituent.
  • Key Differences : The sulfonyl group’s higher oxidation state makes it more polar and less nucleophilic than the thioether in the target compound. This impacts solubility and reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Target Compound ~315.6 Not reported Not reported Br, Cl, F, -S-CH2-
1-Bromo-3-(trifluoromethoxy)benzene 241.00 153–155 1.62 Br, -O-CF3
1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene ~295.2 Not reported Not reported Br, F, -S-CH2-

Notes:

  • Halogens (Br, Cl, F) increase molecular weight and density.
  • Trifluoromethoxy derivatives exhibit higher volatility (lower boiling point) compared to sulfanylmethyl analogs .

Biological Activity

1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by its complex molecular structure, which includes a bromine atom, a sulfur atom, and a chloro-fluorophenyl group attached to a benzene ring. The molecular formula for this compound is C13H10BrClF2S, with a molecular weight of approximately 331.63 g/mol. This compound's unique combination of functional groups makes it a versatile molecule in various chemical applications, particularly in organic synthesis and medicinal chemistry.

The presence of halogen atoms (bromine, chlorine, fluorine) and the sulfanylmethyl group in this compound enhances its reactivity and potential biological activities. These functional groups are known to influence the compound's interaction with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity against various pathogens. For instance, compounds containing sulfanyl groups have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effects
Escherichia coliInhibitory effects

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also under investigation. Compounds with similar halogenated structures have shown the ability to modulate inflammatory pathways, suggesting that this compound may interact with inflammatory mediators.

Anticancer Activity

Initial studies indicate that this compound may exhibit anticancer properties. Research on structurally related compounds has demonstrated that they can induce apoptosis in cancer cell lines, including Hela (cervical cancer) and A549 (lung cancer) cells. The specific mechanisms by which this compound exerts its anticancer effects remain to be elucidated.

Cell Line IC50 (µg/mL) Reference
HelaTBD
A549TBD

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is required to elucidate the specific pathways involved.

Case Studies

A recent study explored the biological activity of several halogenated compounds similar to this compound. The study found that these compounds exhibited varying degrees of antimicrobial and anticancer activities, highlighting the importance of structural features in determining biological efficacy.

Study Highlights:

  • Objective: Evaluate the biological activities of halogenated benzene derivatives.
  • Methods: In vitro assays against bacterial strains and cancer cell lines.
  • Findings: Several derivatives showed promising activity, supporting further investigation into their therapeutic potential.

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